molecular formula C5H10ClNO2 B1461975 cis-2-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 551936-38-0

cis-2-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No. B1461975
CAS RN: 551936-38-0
M. Wt: 151.59 g/mol
InChI Key: YDUYWOJGABHCAO-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2-Aminocyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol .


Synthesis Analysis

The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids has been refined to improve both the efficiency and the simplicity. These improvements provide a shorter and easier access to the racemic cis-cyclobutane β-amino acid core .


Molecular Structure Analysis

The molecular structure of cis-2-Aminocyclobutanecarboxylic acid hydrochloride is represented by the formula C5H10ClNO2 .


Physical And Chemical Properties Analysis

Cis-2-Aminocyclobutanecarboxylic acid hydrochloride has a molecular weight of 151.59 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The refined synthesis of cis-2-Aminocyclobutanecarboxylic acid hydrochloride allows for the production of enantiomerically pure compounds . This is crucial in pharmaceutical research where the chirality of a drug can affect its efficacy and safety.

Peptidomimetics

This compound serves as a building block for peptidomimetics . Peptidomimetics are molecules that mimic the structure of peptides and can be used to modulate biological processes, offering potential therapeutic applications.

Molecular Architecture

cis-2-Aminocyclobutanecarboxylic acid hydrochloride: is used in constructing molecular architectures with strong self-organization . This has implications in the development of new materials with specific physical properties.

Foldamer Science

In foldamer science, the compound contributes to the study of oligomers that adopt specific helical conformations . Understanding these structures can lead to the design of novel biomolecules with unique functions.

Helical Manifolds

The compound is instrumental in creating helical manifolds, which are structures that can be used as scaffolds in biomedical applications . These scaffolds can be used for tissue engineering or as part of drug delivery systems.

Surfactants and Gelators

Research indicates that derivatives of cis-2-Aminocyclobutanecarboxylic acid hydrochloride can act as surfactants and gelators for hydroxylic solvents . These have potential uses in various fields, including biomedical applications.

Safety and Hazards

The safety data sheet advises to consult a physician in case of exposure and to move out of the dangerous area if inhaled .

properties

IUPAC Name

(1R,2S)-2-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUYWOJGABHCAO-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Aminocyclobutanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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